N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a cyclopropanecarboxamide moiety at the 7-position. The 4-fluorobenzenesulfonyl group introduces strong electron-withdrawing properties, while the cyclopropane ring contributes to conformational rigidity.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-15-6-9-17(10-7-15)26(24,25)22-11-1-2-13-5-8-16(12-18(13)22)21-19(23)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNOBXWBTLEDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety can be synthesized through a cyclopropanation reaction, followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Differences
The compound’s structural analogs from the evidence share tetrahydroquinoline or tetrahydroisoquinoline scaffolds but differ in substituents, which critically influence their physicochemical and biological properties:
- Electron-Withdrawing Groups : The 4-fluorobenzenesulfonyl group in the target compound contrasts with the trifluoroacetyl group in and the trifluoromethylbenzamide in . Sulfonyl groups enhance stability and solubility compared to acetyl derivatives .
- Cyclopropane Modifications: The cyclopropanecarboxamide in the target compound differs from the cyclopropylethyl group in and the cyclopropylcarbonyl in .
Pharmacological Implications (Inferred from Evidence)
- Enzyme Inhibition : The sulfonamide in and trifluoromethylbenzamide in are common in enzyme inhibitors (e.g., acyl-CoA transferases). The target compound’s 4-fluorobenzenesulfonyl group may enhance binding to similar targets via hydrophobic and polar interactions .
- Metabolic Stability : The cyclopropane ring in carboxamide derivatives (e.g., ) improves metabolic stability by resisting oxidative degradation, a trait likely shared by the target compound .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~400–450 g/mol) is comparable to and , aligning with Lipinski’s rule of five for drug-likeness.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Formula : C₁₅H₁₄FNO₂S
- Molecular Weight : 305.34 g/mol
- IUPAC Name : this compound
Structure Analysis
The structure includes a tetrahydroquinoline moiety linked to a cyclopropanecarboxamide group through a sulfonyl linkage, which may enhance its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antidepressant Activity : Compounds in this class have shown potential as antidepressants by blocking the reuptake of neurotransmitters such as serotonin and norepinephrine .
- Antinociceptive Properties : Some derivatives have been studied for their ability to alleviate pain through central and peripheral mechanisms .
- Antitumor Activity : Preliminary studies suggest that certain tetrahydroquinoline derivatives may possess antitumor properties by inducing apoptosis in cancer cells .
The mechanisms underlying the biological activity of this compound may involve:
- Serotonin Reuptake Inhibition : Similar compounds exhibit selective serotonin reuptake inhibition (SSRI) which is crucial for their antidepressant effects .
- Modulation of Neurotransmitter Systems : The compound may interact with various neurotransmitter systems, potentially affecting mood and pain perception .
Case Study 1: Antidepressant Efficacy
A study investigated the antidepressant effects of related tetrahydroquinoline derivatives in a rodent model. The results indicated that these compounds significantly reduced depressive-like behavior in forced swim tests, suggesting a robust antidepressant effect attributed to serotonin reuptake inhibition.
Case Study 2: Antinociceptive Activity
In another study assessing the antinociceptive properties of tetrahydroquinoline derivatives, researchers found that administration resulted in significant pain relief in models of inflammatory pain. The proposed mechanism involved modulation of both central and peripheral pain pathways.
Comparative Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
